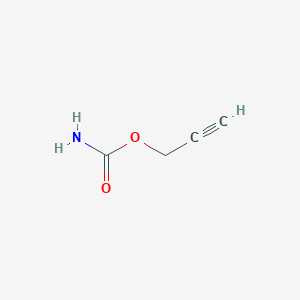

prop-2-ynyl carbamate

Description

Properties

IUPAC Name |

prop-2-ynyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCOXWYMPCBIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168304 | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-39-5 | |

| Record name | 2-Propyn-1-ol, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propynyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYNYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTW4HB624C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Prop 2 Ynyl Carbamate and Its Derivatives

Direct Synthesis Routes for Prop-2-ynyl Carbamate (B1207046)

Direct synthesis methods focus on the formation of the carbamate bond by reacting a propargyl-containing electrophile with a nucleophilic amine, or vice versa.

Reaction of Propargyl Amine with Prop-2-ynyl Chloroformate

A straightforward and common method for synthesizing N-substituted prop-2-ynyl carbamates involves the reaction of a primary or secondary amine with prop-2-ynyl chloroformate. This reaction is a classic example of N-acylation. For instance, prop-2-ynyl-N-prop-2-ynyl carbamate can be prepared by reacting commercially available propargyl amine with prop-2-ynyl chloroformate. nih.gov This reaction is typically performed in a dry aprotic solvent, such as dichloromethane (B109758) (DCM), in the presence of a tertiary amine base like triethylamine (B128534) (Et3N) to neutralize the hydrochloric acid byproduct. nih.gov The reaction is often conducted at a reduced temperature (e.g., 0 °C) to control its exothermicity. nih.gov This method is also applicable for creating more complex structures, such as prop-2-yn-1-yl N-cyclohexylcarbamate from cyclohexylamine, which can be used in subsequent "click chemistry" reactions. nih.gov

Coupling of Propargyl Alcohol with Triphosgene (B27547)

Triphosgene, a safer, solid-state equivalent of the highly toxic phosgene (B1210022) gas, serves as an efficient reagent for synthesizing carbamates by coupling alcohols and amines. nih.gov The synthesis can proceed through a two-step, one-pot sequence. First, propargyl alcohol is reacted with triphosgene in an anhydrous solvent like diethyl ether. researchgate.net This reaction, often performed at 0 °C, generates an in-situ propargyl chloroformate intermediate. researchgate.net Without isolation, a primary or secondary amine is then added to the reaction mixture, often with a base such as triethylamine, to capture the chloroformate and form the desired prop-2-ynyl carbamate. nih.gov This methodology is versatile and has been used to generate a wide array of carbamates for various applications, including those with biological activity. nih.gov

A patent describes a process for preparing cyclic carbamates where a chiral propargylic alcohol is reacted with a cyclizing agent, including triphosgene, in the presence of an aqueous base and a water-immiscible organic solvent. google.comwipo.int

Reaction of Propargylamine (B41283) with Carbonyl-1,1'-diimidazole (CDI)

Carbonyl-1,1'-diimidazole (CDI) is a widely used coupling reagent that facilitates the formation of carbamates under mild conditions, avoiding the use of hazardous phosgene derivatives. wikipedia.orgcommonorganicchemistry.com The reaction mechanism involves the initial activation of an alcohol by CDI to form an imidazolide (B1226674) intermediate. However, for the synthesis of this compound derivatives, the reaction can also be initiated by reacting an amine with CDI. For example, an amine can be treated with CDI to form a carbamoyl-imidazole intermediate. Subsequent reaction with an alcohol, in this case, propargyl alcohol, would yield the target O-prop-2-ynyl carbamate. researchgate.net

This method is noted for its operational simplicity, as the imidazole (B134444) byproduct is weakly basic and often does not require an external base for neutralization. commonorganicchemistry.com The reaction can be performed in anhydrous solvents like tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.com Recent advancements have even demonstrated the feasibility of CDI-mediated amidation and carbamate formation in water, which enhances the sustainability of the process. researchgate.net

Synthesis of tert-Butyl (prop-2-ynyl)carbamates from Propargylamine and Aldehydes

A multi-step synthesis is employed for preparing N-substituted tert-butyl (prop-2-ynyl)carbamates, which are valuable intermediates in organic synthesis. beilstein-journals.org This process begins with the reductive amination of an appropriate aldehyde with propargylamine. beilstein-journals.org The initial step involves the formation of an imine by reacting the aldehyde with propargylamine, typically in the presence of a dehydrating agent like magnesium sulfate (B86663) (MgSO4). beilstein-journals.org The resulting imine is then reduced in situ using a mild reducing agent such as sodium borohydride (B1222165) (NaBH4) in methanol (B129727) to yield a secondary amine (an N-substituted prop-2-yn-1-amine). beilstein-journals.org

The final step is the protection of the newly formed secondary amine with a tert-butyloxycarbonyl (Boc) group. This is achieved by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP) to furnish the desired tert-butyl (prop-2-ynyl)carbamate derivative. beilstein-journals.org

Table 1: Reaction Steps for tert-Butyl (prop-2-ynyl)carbamate Synthesis

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Imine Formation | Aldehyde, Propargylamine, MgSO₄, CH₂Cl₂ | N-Propargyl Imine |

| 2 | Reduction | NaBH₄, MeOH | N-Substituted Propargylamine |

| 3 | Boc Protection | Boc₂O, Et₃N or DMAP, CH₂Cl₂ | tert-Butyl (prop-2-ynyl)carbamate |

N-Phthaloyl Protection Strategy for Chitosan (B1678972) O-Prop-2-ynyl Carbamate Synthesis

The synthesis of chitosan O-prop-2-ynyl carbamate requires a strategic approach to selectively modify the hydroxyl groups while the more reactive amino groups are masked. An N-phthaloyl protection strategy is an effective way to achieve this selectivity.

The synthesis begins with the protection of the primary amino groups on the chitosan backbone. This is accomplished by reacting chitosan with phthalic anhydride (B1165640) in a suitable solvent like dimethylformamide (DMF) to form N-phthaloyl chitosan. This protecting group is stable under the conditions required for the subsequent carbamoylation step.

With the amino groups protected, the free hydroxyl groups of N-phthaloyl chitosan are then reacted to form the carbamate. This can be achieved by reacting the protected chitosan with an isocyanate, such as propargyl isocyanate (generated in situ from propargyl amine and a phosgene equivalent), or through a CDI-mediated coupling with propargyl alcohol. The reaction introduces the O-prop-2-ynyl carbamate functionality onto the chitosan backbone.

Finally, the N-phthaloyl protecting groups are removed to regenerate the free amino groups. This deprotection is typically accomplished using hydrazine (B178648) hydrate (B1144303) in an aqueous or alcoholic medium, yielding the desired chitosan O-prop-2-ynyl carbamate. This polymer is now equipped with terminal alkyne groups, making it suitable for further modification via click chemistry.

Functionalization and Derivatization Strategies

The this compound moiety contains two primary sites for further chemical modification: the terminal alkyne and the carbamate N-H proton. The terminal alkyne is particularly valuable as it serves as a versatile handle for a wide range of chemical transformations.

The most prominent functionalization strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly specific coupling of the this compound with various azide-containing molecules to form stable 1,2,3-triazole rings. nih.govuniv.kiev.ua This method has been used to link propargyl carbamate-functionalized molecules to biomolecules, polymers, fluorophores, and other reporter tags. nih.govchemrxiv.org For example, prop-2-ynyl-N-prop-2-ynyl carbamate has been reacted with aromatic azides to synthesize bis-(triazol-4-yl)methyl carbamates. nih.gov

The terminal alkyne can also participate in other reactions, such as:

Sonogashira coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. mdpi.commetu.edu.tr

Carboxylation: In the presence of a suitable catalyst, such as a silver(I) salt, the terminal alkyne can react with carbon dioxide to form a propiolic acid derivative. unipi.it

Mannich-type reactions (Crabbé reaction): Terminal alkynes can react with paraformaldehyde and a secondary amine (e.g., diisopropylamine) in the presence of a copper(I) salt to yield allene (B1206475) derivatives. beilstein-journals.org

The N-H proton of the carbamate can be deprotonated with a strong base and subsequently alkylated or acylated, providing another avenue for derivatization, although this is less common than transformations involving the alkyne group. The propargyloxycarbonyl (Poc) group itself is sometimes used as a protecting group for amines and can be cleaved under specific conditions, such as with tetrathiomolybdate, which can be useful in multi-step synthesis. researchgate.netresearchgate.netresearchgate.net

Table 2: Common Functionalization Reactions of this compound

| Reaction Type | Functional Group | Key Reagents | Product Feature |

| CuAAC (Click Chemistry) | Terminal Alkyne | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole Ring |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst | Internal Alkyne |

| Carboxylation | Terminal Alkyne | CO₂, Ag(I) catalyst | Propiolic Acid |

| Crabbé Reaction | Terminal Alkyne | Paraformaldehyde, Secondary Amine, Cu(I) | Allene |

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for modifying this compound and its analogues. nih.govthieme-connect.de This reaction provides exclusive formation of 1,4-disubstituted 1,2,3-triazoles by joining an alkyne (like the propargyl group of the carbamate) with an azide. thieme-connect.de The process is known for its reliability, mild reaction conditions, and high yields. thieme-connect.deacs.org

The standard procedure often involves a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), which is reduced in situ by an agent like sodium ascorbate. nih.govbeilstein-journals.org This generates the active copper(I) catalyst. beilstein-journals.org The reaction is tolerant of many functional groups and is often performed in aqueous solvent mixtures, such as water/tert-butanol. nih.govbeilstein-journals.org

Derivatives like prop-2-yn-1-yl N-cyclohexylcarbamate and prop-2-yn-1-yl N-(prop-2-yn-1-yl)carbamate are versatile starting materials for CuAAC. nih.gov For instance, they can be reacted with various aromatic or functionalized azides to generate a library of O-(1,2,3-triazol-4-yl)methyl carbamates. nih.gov This strategy has been used to synthesize novel inhibitors of fatty acid amide hydrolase (FAAH). nih.gov The methodology has also been applied to the functionalization of polymers, such as chitosan, by first introducing a this compound moiety and then reacting it with azide-containing molecules. nih.gov

However, care must be taken with certain substrates, as tertiary propargyl carbamates can undergo copper-induced fragmentation, making them unsuitable for some applications. nih.gov

Table 1: Examples of CuAAC Reactions with this compound Derivatives

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Prop-2-yn-1-yl N-cyclohexylcarbamate | Aromatic Azides (e.g., 4-azido-N,N-dimethylaniline) | CuSO₄·5H₂O / Sodium L-ascorbate | H₂O-tert-BuOH | O-(1,2,3-triazol-4-yl)methyl N-cyclohexylcarbamates | nih.gov |

| Prop-2-ynyl-N-prop-2-ynyl carbamate | Aromatic Azides (e.g., 1-azido-4-methoxybenzene) | CuSO₄·5H₂O / Sodium L-ascorbate | H₂O-tert-BuOH | Bis-(triazol-4-yl)methyl carbamates | nih.gov |

| N-phthaloyl-chitosan O-prop-2-ynyl carbamate | 1-azidoadamantane | Copper acetate (B1210297) / Sodium ascorbate | tert-butanol/H₂O | Adamantane-triazole functionalized chitosan | nih.gov |

| PEG-[18F]FPyKYNE (alkyne) | Azido-functionalized teroligomer | CuSO₄ / Sodium ascorbate | H₂O / DMSO | 18F-Radiolabeled polymer | semanticscholar.org |

Regioselective Modifications

Regioselectivity is crucial when multiple reactive sites are present. In the context of this compound derivatives, synthetic control allows for precise modification at specific positions.

One notable example involves the dianion derived from t-butyl N-trimethylsilylprop-2-ynylcarbamate. This intermediate undergoes alkylation and carboxylation specifically at the propynylic position, leading to derivatives of acetylenic amines and amino acids while avoiding the formation of allenic products. rsc.org This regiospecificity is valuable for creating complex molecules, including potential irreversible enzyme inhibitors. rsc.org

In more complex systems, such as cyclitol analogues of the natural product SL0101, regioselective installation of a carbamate is achieved using specific catalysts. nih.gov For instance, when a diol precursor was exposed to n-propyl-isocyanate, a catalytic amount of Taylor's catalyst (Ph₂BO(CH₂)₂NH₂) improved both the yield and regioselectivity for the desired C-3" carbamate isomer over the C-4" position. nih.gov This demonstrates how catalytic control can direct functionalization to a specific hydroxyl group.

Another advanced application is the regioselective modification of chitosan. By first protecting the amine group as a phthalimide (B116566) and then reacting the hydroxyl groups with CDI and propargylamine, an O-prop-2-ynyl carbamate is selectively formed. nih.gov This alkynated chitosan can then undergo further site-specific modification via click chemistry at the alkyne terminus. nih.gov

Table 2: Examples of Regioselective Modifications

| Substrate | Reagent/Catalyst | Reaction Type | Selective Position | Product | Reference |

|---|---|---|---|---|---|

| t-Butyl N-trimethylsilylprop-2-ynylcarbamate | Lithium di-isopropylamide (LDA), then an electrophile (e.g., R-X) | Alkylation of a dianion | Propynylic carbon | α-Substituted prop-2-ynylcarbamates | rsc.org |

| Cyclitol diol precursor | n-Propyl-isocyanate / Taylor's catalyst | Carbamoylation | Equatorial C-3" hydroxyl | Regioisomeric C-3" n-propyl carbamate | nih.gov |

| N-phthaloyl-chitosan | 1) CDI; 2) Propargylamine | Carbamoylation | C-6 hydroxyl group | N-phthaloyl-chitosan O-prop-2-ynyl carbamate | nih.gov |

Introduction of Substituted Aromatic Rings

Attaching substituted aromatic rings to the this compound framework is a common strategy to modulate the properties of the final molecule. This can be achieved in several ways.

A direct method involves the reaction of substituted phenols or anilines with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. plos.orgsemanticscholar.org This Sₙ2 reaction yields (prop-2-ynyloxy)benzene or N-(prop-2-ynyl)aniline derivatives, respectively. plos.orgsemanticscholar.org The success of the reaction is influenced by the substituents on the aromatic ring; electron-withdrawing groups tend to favor the reaction by making the phenol (B47542) or aniline (B41778) more acidic. plos.org These propargylated aromatic compounds can then be further modified, for example, by converting them into carbamates.

Another approach starts with the this compound moiety and attaches the aromatic ring via a linking reaction. As detailed in the click chemistry section (2.2.1), this compound derivatives readily react with substituted aromatic azides to form triazoles, which serve as stable, aromatic linkers. nih.gov

Furthermore, complex derivatives can be built from aromatic precursors. For example, 1-(3,4-dimethoxyphenyl)propane-2-yl prop-2-ynylcarbamate was synthesized from a derivative of eugenol, a compound which contains a dimethoxyphenyl group. ugm.ac.id This carbamate was then used as a monomer for polymerization. ugm.ac.id

Table 3: Synthesis of Derivatives with Substituted Aromatic Rings

| Aromatic Precursor | Reagent(s) | Reaction Type | Resulting Derivative | Reference |

|---|---|---|---|---|

| Substituted Phenols (e.g., 4-bromo-2-chlorophenol) | Propargyl bromide, K₂CO₃, Acetone | Williamson ether synthesis (O-alkylation) | Substituted (prop-2-ynyloxy)benzenes | plos.orgsemanticscholar.org |

| Substituted Anilines (e.g., 4-bromo-2-methylaniline) | Propargyl bromide, K₂CO₃, Acetone | N-alkylation | Substituted N-(prop-2-ynyl)anilines | plos.org |

| Prop-2-yn-1-yl N-cyclohexylcarbamate | Substituted aromatic azide, CuSO₄/Ascorbate | CuAAC (Click Chemistry) | O-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)carbamates | nih.gov |

| 1-(3,4-dimethoxyphenyl)-propane-2-ol | Propargyl isocyanate | Carbamate formation | 1-(3,4-dimethoxyphenyl)propane-2-yl prop-2-ynylcarbamate | ugm.ac.id |

N-Alkylation and N-Acylation Strategies

Modification of the carbamate nitrogen through alkylation or acylation introduces further diversity into this compound derivatives. These reactions typically target the N-H bond of a secondary carbamate or involve the synthesis of a tertiary carbamate from a secondary amine.

N-alkylation can be achieved by reacting an appropriate amine with propargyl-containing reagents. For instance, N,N-di(prop-2-ynyl)aniline derivatives have been synthesized by reacting substituted anilines with propargyl bromide. plos.org Similarly, the nitrogen of dibenzo[b,f]azepine has been alkylated with propargyl bromide to furnish 5-(Prop-2-ynyl)-5H-dibenzo[b,f]azepine. researchgate.net

A more complex strategy involves the creation of a dianion from t-butyl N-trimethylsilylprop-2-ynylcarbamate, which is then alkylated at the propynylic carbon, not the nitrogen. rsc.org However, building the carbamate itself is a form of N-acylation. For example, reacting propargylamine with prop-2-ynyl chloroformate yields prop-2-ynyl-N-prop-2-ynyl carbamate, a di-alkynated carbamate ready for further functionalization. nih.gov Similarly, N-(triazol-4-yl)methyl-O-propargyl carbamates are synthesized by coupling aminomethyl triazoles with prop-2-ynyl chloroformate. nih.gov

Electrochemical methods also present a modern approach for N-alkylation and N-acylation, offering mild conditions without the need for external oxidants or metal catalysts. rsc.org

Table 4: Examples of N-Alkylation and N-Acylation Strategies

| Starting Material | Reagent(s) | Transformation | Product | Reference |

|---|---|---|---|---|

| Propargylamine | Prop-2-ynyl chloroformate | N-Acylation | Prop-2-ynyl-N-prop-2-ynyl carbamate | nih.gov |

| Aminomethyl triazoles | Prop-2-ynyl chloroformate, Et₃N | N-Acylation | N-(triazol-4-yl)methyl-O-propargyl carbamates | nih.gov |

| 4-bromo-2-methylaniline | Propargyl bromide, K₂CO₃ | N-Alkylation (double) | 4-bromo-2-methyl-N,N-di(prop-2-ynyl)aniline | plos.org |

| Iminodibenzyl | Propargyl bromide, K₂CO₃ | N-Alkylation | 5-(Prop-2-ynyl)-5H-dibenzo[b,f]azepine | researchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral this compound derivatives with high stereocontrol is a significant challenge, addressed by several advanced synthetic methods. These approaches often rely on chiral starting materials, chiral catalysts, or substrate-controlled reactions.

One strategy involves starting with enantiomerically enriched precursors. For example, the stereoselective synthesis of chiral cyclopenta[c]pyridinone derivatives began with a highly enantiomerically enriched homoallylic alcohol, which was then subjected to N-propargylation to install the necessary alkyne-containing side chain. metu.edu.tr Similarly, chiral allenic carbamates have been synthesized from optically pure tert-butyl (prop-2-ynyl)carbamates, which were themselves prepared via reductive amination and subsequent protection. beilstein-journals.org

The Pictet-Spengler reaction, catalyzed by trifluoroacetic acid (TFA), has been used to react prop-2-ynyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate (derived from L-tryptophan) with aromatic aldehydes, yielding mainly (1S,3S)-tetrahydro-β-carboline derivatives with high diastereoselectivity. rsc.org

Substrate-controlled lithiation offers another powerful tool. The lithiation of chiral carbamates derived from non-racemic primary alcohols can generate configurationally stable organolithium intermediates. mdpi.com Hoppe and Aggarwal have shown that lithiation of carbamates or related TIB esters, in the absence of the typical chiral ligand (-)-sparteine, can proceed with high diastereoselectivity controlled by existing stereocenters in the substrate. acs.org The subsequent reaction of these lithiated species with vinyl boronic esters and then aldehydes allows for the construction of complex, stereodefined homoallylic alcohols. acs.org This methodology highlights how a chiral center within the substrate can direct the stereochemical outcome of a reaction at a remote site. mdpi.comacs.org

Table 5: Approaches to Stereoselective Synthesis

| Method | Chiral Source | Key Transformation | Example Product Class | Reference |

|---|---|---|---|---|

| Pictet-Spengler Reaction | L-tryptophan derivative | TFA-catalyzed cyclization with aldehydes | Chiral (1S,3S)-tetrahydro-β-carboline-3-carboxylates | rsc.org |

| Asymmetric Synthesis from Chiral Alcohols | Enantiomerically enriched homoallylic alcohol | Sₙ2 or Mitsunobu N-propargylation | Chiral N-tosylated enyne derivatives | metu.edu.tr |

| Substrate-Controlled Lithiation-Borylation | Chiral carbamate from 1,2,4-butanetriol (B146131) acetonide | Lithiation followed by reaction with vinylboranes and aldehydes | Chiral α-substituted homoallylic alcohols | mdpi.comacs.org |

| Synthesis from Chiral Precursors | (S)-prolinol | Multi-step synthesis including reductive amination | Optically pure tert-butyl (1-(S)-(pyrrolidin-2-yl)alkyl)(prop-2-ynyl)carbamates | beilstein-journals.org |

Advanced Chemical Transformations Involving Prop 2 Ynyl Carbamate

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Prop-2-ynyl carbamate (B1207046) derivatives serve as valuable substrates in several types of cycloadditions, leading to the formation of diverse heterocyclic and carbocyclic systems.

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. This reaction has proven to be a robust method for the synthesis of five-membered rings. core.ac.ukthieme-connect.de The intramolecular version of the PKR, utilizing substrates containing both an alkyne and an alkene, is particularly useful for the construction of bicyclic systems.

Substrates derived from prop-2-ynyl carbamate, where the carbamate nitrogen is tethered to an alkene-containing moiety, have been successfully employed in intramolecular Pauson-Khand reactions. nih.gov These reactions provide efficient access to fused bicyclic lactams, which are important structural motifs in numerous natural products and biologically active compounds.

For instance, the reaction of an enyne substrate, where a prop-2-ynyl group and an allyl group are attached to a nitrogen atom, can be promoted by dicobalt octacarbonyl (Co₂(CO)₈) to yield a cyclopentenone fused to a nitrogen-containing ring. nih.gov The conditions for these reactions often require a promoter to facilitate the cyclization. Common promoters include N-oxides, such as N-methylmorpholine-N-oxide (NMO), and sulfides. core.ac.uknih.gov The choice of promoter and reaction conditions can significantly influence the yield and diastereoselectivity of the cycloadduct.

A variety of substrates tethered by a nitrogen atom, including those derived from this compound, have been investigated in the Pauson-Khand reaction. ucl.ac.uk The development of catalytic versions of the PKR has further expanded its utility, allowing for reactions to be carried out under milder conditions and with greater efficiency. thieme-connect.de

Table 1: Examples of Pauson-Khand Reactions with Nitrogen-Tethered Enynes

| Enyne Substrate | Promoter/Conditions | Product | Yield (%) | Reference |

| N-allyl-N-(prop-2-ynyl)tosylamide | Co₂(CO)₈, NMO, CH₂Cl₂, rt | 4-tosyl-3,3a,4,5-tetrahydrocyclopenta[c]pyrrol-5-one | 77 | thieme-connect.de |

| N-(but-3-enyl)-N-(prop-2-ynyl)tosylamide | Co₂(CO)₈, NMO, CH₂Cl₂, rt | 5-tosyl-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-1-one | 85 | thieme-connect.de |

| Benzyl (B1604629) 2-(prop-2-ynyl)-2-allylmalonate | Co₂(CO)₈, isopropanol, 50 °C | Benzyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 92 | thieme-connect.de |

This table presents data for analogous nitrogen-tethered systems to illustrate the general reactivity in Pauson-Khand reactions.

Gold catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. The gold-catalyzed oxycyclization of allenoic carbamates, which can be synthesized from this compound derivatives, provides an efficient route to various oxygen-containing heterocycles. d-nb.infobeilstein-journals.orgscispace.com

The starting allenoic carbamates are typically prepared from tert-butyl (prop-2-ynyl)carbamates. d-nb.infobeilstein-journals.orgresearchgate.net These precursors undergo reactions to introduce substituents and convert the alkyne into an allene (B1206475) functionality. The subsequent gold-catalyzed cyclization of these N-Boc-allenes can lead to the formation of 1,3-oxazin-2-one derivatives. d-nb.infobeilstein-journals.org

The regioselectivity of the cyclization is a key aspect of this transformation. Depending on the reaction conditions, either kinetically or thermodynamically controlled products can be obtained. beilstein-journals.orgresearchgate.net For example, the reaction can be directed to form 6-methylene-1,3-oxazinan-2-ones or 3-substituted-3,4-dihydro-2H-1,3-oxazin-2-ones. beilstein-journals.org The reaction proceeds through the coordination of the gold catalyst to the allene, followed by intramolecular attack of the carbamate oxygen. beilstein-journals.orgscispace.com

This methodology offers a direct and atom-economical approach to valuable heterocyclic scaffolds from readily available starting materials. d-nb.infobeilstein-journals.org

Table 2: Gold-Catalyzed Oxycyclization of Allenic Carbamates

| Allenic Carbamate Substrate | Gold Catalyst System | Product | Yield (%) | Reference |

| tert-Butyl (1,2-butadien-1-yl)carbamate | [AuCl(PPh₃)]/AgOTf, PTSA, CH₂Cl₂, rt | 6-Methylene-1,3-oxazinan-2-one | 85 | researchgate.net |

| tert-Butyl (1,2-butadien-1-yl)carbamate | [AuCl(PPh₃)]/AgOTf, PTSA, CH₂Cl₂, 130 °C | 4-Methyl-3,4-dihydro-2H-1,3-oxazin-2-one | 90 | researchgate.net |

| tert-Butyl (3-phenyl-1,2-propadien-1-yl)carbamate | [AuCl(PPh₃)]/AgOTf, PTSA, CH₂Cl₂, rt | 6-Benzylidene-1,3-oxazinan-2-one | 92 | researchgate.net |

This table showcases the controlled synthesis of different oxazinone derivatives from the same starting material under different conditions.

Coupling Reactions

Coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound derivatives, particularly through their terminal alkyne functionality, are excellent substrates for various coupling reactions.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is a highly efficient method for the formation of a carbon-carbon bond between an sp-hybridized carbon and an sp²-hybridized carbon.

tert-Butyl this compound can be utilized in Sonogashira coupling reactions to introduce the carbamate-protected propargylamino moiety onto aromatic or vinylic scaffolds. jcsp.org.pk The reaction typically employs a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) and a copper(I) salt like copper(I) iodide (CuI) in the presence of a base, often an amine such as triethylamine (B128534) (Et₃N). jcsp.org.pk

This reaction has broad applications in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org The mild reaction conditions of the Sonogashira coupling are tolerant of a wide range of functional groups, making it a valuable tool in multistep synthesis. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.orgresearchgate.net

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-(4-bromophenyl)quinoxaline | 1-Hexyne | (PPh₃)₂PdCl₂, CuI, Et₃N, DMF | 2-(4-(Hex-1-yn-1-yl)phenyl)quinoxaline | 85 | jcsp.org.pk |

| 2-(4-bromophenyl)quinoxaline | Ethyl propiolate | (PPh₃)₂PdCl₂, CuI, Et₃N, DMF | Ethyl 3-(4-(quinoxalin-2-yl)phenyl)propiolate | 47 | jcsp.org.pk |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | Diphenylacetylene | 95 | wikipedia.org |

This table illustrates typical conditions and yields for Sonogashira coupling reactions, demonstrating the versatility of the method.

Deprotection Methodologies for Carbamate Groups

The carbamate group is a widely used protecting group for amines due to its stability under various conditions. However, its efficient removal is crucial for the final steps of a synthetic sequence.

The deprotection of carbamates can be achieved under both acidic and alkaline conditions, with the choice of method depending on the nature of the carbamate and the presence of other functional groups in the molecule. sci-hub.selookchem.com

Alkaline Hydrolysis: While tert-butyl carbamates (Boc) are generally stable to basic conditions, they can be cleaved under specific strong basic conditions. sci-hub.se For instance, treatment with sodium tert-butoxide in wet tetrahydrofuran (B95107) can effect the deprotection of a primary Boc group, proceeding through an isocyanate intermediate. sci-hub.se Phenyl carbamates are more susceptible to basic hydrolysis and can be cleaved using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in THF. lookchem.comacs.org The mechanism for the cleavage of primary amine-derived carbamates often involves an E1cb-type elimination to form an isocyanate, which is then hydrolyzed to the free amine. acs.org

Acidic Hydrolysis: Acid-catalyzed deprotection is a common method for removing many types of carbamates, particularly the Boc group. sci-hub.se Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically used. The mechanism involves protonation of the carbamate oxygen followed by cleavage of the tert-butyl group as a stable carbocation. Lewis acids like aluminum chloride can also be employed for the selective cleavage of certain carbamates. researchgate.net The choice of acidic reagent and conditions must be carefully considered to avoid undesired side reactions with other acid-sensitive functionalities in the molecule. lookchem.com

Table 4: Deprotection of Carbamates

| Carbamate Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| N-Boc-benzylamine | Sodium t-butoxide, water, THF, reflux | Benzylamine | 95 | sci-hub.se |

| N-Phenylcarbamoyl indole | TBAF (5 equiv), THF, reflux, 1.5 h | Indole | ~100 | lookchem.com |

| Isopropyl N-benzylcarbamate | AlCl₃, nitromethane, 25 °C, 1 h | Benzylamine | 92 | researchgate.net |

| 4-Nitrophenyl benzylcarbamate | pH 12 buffer | Benzylamine | Quantitative | emerginginvestigators.org |

This table summarizes various methods for carbamate deprotection, highlighting the diversity of applicable reagents and conditions.

Incorporation into Macrocyclic and Polymeric Structures

The terminal alkyne group of this compound is a gateway for its incorporation into larger molecular frameworks. The reactivity of the C≡C triple bond allows for its participation in powerful bond-forming reactions, leading to the creation of both macrocycles and functionalized polymers.

The coordination of alkynes to transition metals is a fundamental process in organometallic chemistry, and tungsten complexes have emerged as powerful catalysts for alkyne metathesis. This reaction allows for the redistribution of alkyne fragments, leading to the formation of new carbon-carbon triple bonds. When applied intramolecularly in a process known as Ring-Closing Alkyne Metathesis (RCAM), it provides an efficient route to macrocyclic compounds.

While direct experimental evidence for the synthesis of metallacyclicpeptides specifically using this compound and tungsten-alkyne coordination is not extensively documented in publicly available research, the general principles of tungsten-catalyzed RCAM support its feasibility. Research has demonstrated that various functional groups, including carbamates, are well-tolerated in these reactions. uwindsor.ca The process would conceptually involve a peptide chain functionalized with at least two this compound moieties. The coordination of the alkyne groups to a tungsten alkylidyne catalyst would initiate the metathesis cascade, culminating in the formation of a macrocyclic peptide with the carbamate linkages incorporated into the ring structure. The resulting metallacyclicpeptide would transiently contain a tungsten atom, which could either be retained in the final structure or eliminated to yield the metal-free macrocycle.

The general reaction scheme for tungsten-catalyzed alkyne metathesis is depicted below:

Table 1: Generalized Reaction for Tungsten-Catalyzed Alkyne Metathesis

| Reactant 1 | Reactant 2 | Catalyst | Product 1 | Product 2 |

|---|---|---|---|---|

| R¹-C≡C-R² | R³-C≡C-R⁴ | [W] | R¹-C≡C-R³ | R²-C≡C-R⁴ |

The tolerance of the carbamate group is a critical aspect of this synthetic strategy. The stability of the N-C(O)-O linkage under the reaction conditions allows for the pre-functionalization of peptide precursors with this compound units. This approach offers a powerful tool for the construction of complex, constrained peptide architectures that can have applications in drug discovery and materials science.

Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, is a highly attractive polymer for biomedical applications. The chemical modification of chitosan to introduce specific functionalities is a key strategy to enhance its properties and enable its use in areas such as drug delivery and tissue engineering. The introduction of alkyne groups onto the chitosan backbone via this compound facilitates subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The synthesis of O-alkynyl-chitosan involves the strategic functionalization of the hydroxyl groups of the chitosan polymer. A common approach begins with the protection of the primary amino groups of chitosan, often by converting them to N-phthaloyl-chitosan. This protection step is crucial to direct the subsequent reaction to the hydroxyl groups. The N-phthaloyl-chitosan is then subjected to a reaction to introduce the alkyne functionality. rsc.org

One established method involves the activation of the hydroxyl groups of N-phthaloyl-chitosan with a coupling agent like carbonyl-1,1'-diimidazole. This activated intermediate then readily reacts with the amino group of propargylamine (B41283) (prop-2-yn-1-amine) to form a carbamate linkage, resulting in the desired N-phthaloyl-chitosan O-prop-2-ynyl carbamate. rsc.orgrsc.org The final step involves the deprotection of the phthaloyl groups to regenerate the free amino groups of chitosan, yielding O-alkynyl-chitosan. This final polymer possesses both the inherent beneficial properties of chitosan and the newly introduced alkyne handles for further modification. rsc.org

The resulting O-alkynyl-chitosan is a versatile platform for bioconjugation. The terminal alkyne groups can be efficiently and specifically reacted with molecules containing azide (B81097) groups through the CuAAC reaction. acs.org This allows for the attachment of a wide range of moieties, such as polyethylene (B3416737) glycol (PEG) to improve solubility and biocompatibility, or specific targeting ligands for drug delivery applications. rsc.org

Table 2: Key Steps in the Synthesis of O-alkynyl-chitosan

| Step | Reactants | Key Reagent | Product |

|---|---|---|---|

| 1. Protection | Chitosan | Phthalic anhydride (B1165640) | N-Phthaloyl-chitosan |

| 2. Alkynylation | N-Phthaloyl-chitosan, Propargylamine | Carbonyl-1,1'-diimidazole | N-Phthaloyl-chitosan O-prop-2-ynyl carbamate |

The successful synthesis and structural confirmation of these chitosan derivatives are typically carried out using a combination of analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and solid-state nuclear magnetic resonance (SSNMR) spectroscopy. rsc.orgrsc.org

Biological and Pharmacological Investigations of Prop 2 Ynyl Carbamate Derivatives

Enzyme Inhibition Studies

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Its inhibition is a therapeutic strategy for managing pain and anxiety. Researchers have designed novel carbamates where the traditionally used O-aryl moiety is replaced by an O-(triazol-4-yl)alkyl group, derived from prop-2-ynyl carbamate (B1207046) precursors. This modification was intended to improve stability compared to O-aryl analogues. portico.org

A series of O-(1,2,3-triazol-4-yl)methyl carbamate derivatives were synthesized using a copper-catalyzed "click chemistry" reaction between various azides and prop-2-yn-1-yl N-cyclohexylcarbamate. portico.orgescholarship.org This approach led to the identification of several potent FAAH inhibitors. For instance, compound 26a showed a single-digit nanomolar IC₅₀ value against rat FAAH and demonstrated inhibitory activity in vivo. portico.org Further exploration led to the synthesis of bis-(triazol-4-yl)methyl carbamates, such as compounds 34b and 40 , which bear a [1-[(methoxyphenyl)methyl]triazol-4-yl]methyl group on both the oxygen and nitrogen termini of the carbamate. These compounds were found to be highly potent inhibitors of both rat and human FAAH, with IC₅₀ values in the single-digit nanomolar range. portico.org

Table 1: FAAH Inhibitory Activity of Prop-2-ynyl Carbamate Derivatives

| Compound | Structure | Target | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 26a | O-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl N-cyclohexylcarbamate | rat FAAH | 1.4 | portico.org |

| 34b | (1-((4-methoxyphenyl)methyl)-1H-1,2,3-triazol-4-yl)methyl (1-((4-methoxyphenyl)methyl)-1H-1,2,3-triazol-4-yl)methylcarbamate | rat FAAH | 3.5 | portico.org |

| human FAAH | 6.1 | portico.org | ||

| 40 | (1-(biphenyl-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl (1-((4-methoxyphenyl)methyl)-1H-1,2,3-triazol-4-yl)methylcarbamate | rat FAAH | 2.5 | portico.org |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. The this compound framework has been integral to the design of multi-target-directed ligands (MTDLs) that aim to address multiple pathological pathways of the disease. nih.govgoogle.com

A prominent example is Ladostigil (TV3326) , which combines the N-propargyl moiety of the anti-Parkinsonian drug rasagiline (B1678815) with the carbamate pharmacophore of the AChE inhibitor rivastigmine. google.comijbs.com Ladostigil, chemically known as (R)-[(N-propargyl-(3R) aminoindan-5-yl) ethyl methyl carbamate], acts as a dual inhibitor of both cholinesterases and monoamine oxidases. google.comacs.org The carbamate group is essential for cholinesterase inhibition, while the propargyl group contributes to neuroprotective effects and MAO inhibition. google.commdpi.com

Similarly, researchers have synthesized series of N-propargylaminoindan and N-propargylphenethylamine derivatives bearing a carbamate group. google.comnih.gov Structure-activity relationship (SAR) studies revealed that the carbamate moiety was crucial for AChE inhibition. The introduction of the propargyl group had varied effects, causing a decrease in AChE inhibitory activity in the aminoindan series but having little effect in the phenethylamine (B48288) series. google.comnih.gov Another MTDL, HLA-20A , incorporates a dimethyl carbamate group onto an 8-hydroxyquinoline (B1678124) scaffold, which is linked to a propargylpiperazine moiety. This compound showed selective, pseudo-irreversible inhibition of AChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives

| Compound | Target | IC₅₀ | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Ladostigil (TV3326) | AChE / BuChE | - | Dual Inhibitor | google.comijbs.com |

| HLA-20A | hAChE | 500 nM | 85 (vs hBuChE) | nih.gov |

| hBuChE | 42580 nM | nih.gov | ||

| Compound 14 * | hAChE | 0.98 µM | 11.2 (vs hBChE) | nih.gov |

*Compound 14: 4-(2-(1-(prop-2-yn-1-yl)piperidin-4-yl)ethyl)phenyl ethyl(methyl)carbamate

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative disorders like Parkinson's disease. The N-propargyl group is a well-established pharmacophore for irreversible MAO inhibition. nih.govgoogle.com

Many dual-function agents targeting both cholinesterases and MAO incorporate a propargylamine (B41283) structure alongside a carbamate. google.comnih.govLadostigil (TV3326) is a brain-selective MAO-A and MAO-B inhibitor. google.comacs.org Its design was inspired by combining features of the MAO-B inhibitor rasagiline and the cholinesterase inhibitor rivastigmine. google.com The hydrolysis of Ladostigil's carbamate moiety by cholinesterases can yield metabolites that exhibit significant MAO-A and MAO-B inhibition, leading to increased levels of dopamine, serotonin, and noradrenaline. google.com

Studies on N-propargylaminoindan derivatives showed that the addition of a carbamate moiety could significantly decrease MAO inhibitory activity compared to the parent hydroxy analogues, highlighting a complex structure-activity relationship. google.comnih.gov In another series, 1-propargyl-4-styrylpiperidine derivatives were modified with a carbamate group to add cholinesterase inhibition to their primary MAO inhibitory activity. The propargylamine moiety in these compounds is believed to form a covalent adduct with the FAD cofactor of the MAO enzyme, leading to irreversible inhibition. nih.gov Furthermore, a patent has disclosed tert-butyl 3-(2,4-dichlorophenoxy)propyl(prop-2-ynyl)carbamate as a MAO inhibitor for potential use in treating brain cancer, where MAO-A is overexpressed. nih.gov

Table 3: MAO Inhibitory Activity of this compound Derivatives

| Compound | Target | IC₅₀ / Activity | Source |

|---|---|---|---|

| Ladostigil (TV3326) | MAO-A / MAO-B | Brain-selective inhibitor | google.comacs.org |

| Compound 14 * | hMAO-A | 0.38 µM | nih.gov |

| hMAO-B | 0.17 µM | nih.gov |

| tert-butyl 3-(2,4-dichlorophenoxy)propyl(prop-2-ynyl)carbamate | MAO-A | Effective inhibitor | nih.gov |

*Compound 14: 4-(2-(1-(prop-2-yn-1-yl)piperidin-4-yl)ethyl)phenyl ethyl(methyl)carbamate

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, a critical route for cellular energy and signaling. Its overexpression in various cancers makes it an attractive therapeutic target. The development of NAMPT inhibitors has led to compounds that also target other kinases involved in cancer cell survival. portico.org

One such agent is KPT-9274 , a first-in-class, orally available dual inhibitor of NAMPT and p21-activated kinase 4 (PAK-4). portico.org The synthesis of KPT-9274 involves the use of tert-butyl this compound as a key building block. In the synthetic route, a Sonogashira coupling reaction is performed between an iodinated phenol (B47542) derivative and tert-butyl this compound to construct the core structure of the final inhibitor. portico.org This demonstrates the utility of the this compound moiety as a versatile precursor in the synthesis of complex, multi-target inhibitors for oncological applications.

Table 4: NAMPT Inhibitory Activity of a Derivative

| Compound | Target | IC₅₀ / Activity | Source |

|---|

| KPT-9274 * | NAMPT | Dual inhibitor with PAK-4 | portico.org |

*Synthesis involves tert-butyl this compound.

The p21-activated kinases (PAKs) are serine/threonine kinases that are downstream effectors of key signaling proteins and are frequently overexpressed in various cancers. PAK-4, in particular, has been implicated in promoting tumor cell proliferation, migration, and invasion. portico.org

The dual NAMPT/PAK-4 inhibitor KPT-9274 represents a key pharmacological agent whose origins trace back to a this compound precursor. KPT-9274 specifically binds to and acts as an allosteric inhibitor of PAK-4, showing minimal or no inhibition of other PAK family members. portico.org The co-inhibition of NAMPT and PAK-4 is believed to produce synergistic anti-tumor effects through a combination of energy depletion, cell-cycle arrest, and induction of apoptosis. portico.org The development of this clinical-stage compound from a tert-butyl this compound intermediate underscores the importance of this chemical scaffold in creating advanced therapeutic candidates. portico.org

Table 5: PAK-4 Inhibitory Activity of a Derivative

| Compound | Target | IC₅₀ / Activity | Source |

|---|

| KPT-9274 * | PAK-4 | Degradation IC₅₀ ≈ 50 nM | portico.org |

*Synthesis involves tert-butyl this compound.

The N6-methyladenosine (m6A) RNA modification, catalyzed by the METTL3-METTL14 methyltransferase complex, is a critical regulator of gene expression and has been implicated in the progression of various cancers, including acute myeloid leukemia. As such, inhibiting METTL3 has emerged as a novel therapeutic strategy. google.com

The versatility of the this compound structure is highlighted in its use as a synthetic intermediate for creating potent METTL3 inhibitors. A patent for novel polyheterocyclic METTL3 inhibitors describes a synthetic pathway that begins with tert-butyl prop-2-yn-1-ylcarbamate . This starting material is first N-alkylated with (bromomethyl)cyclobutane (B93029) to yield tert-Butyl N-(cyclobutylmethyl)-N-prop-2-ynyl-carbamate . This functionalized this compound derivative then serves as a key building block that is incorporated into a pyrrolo[3,2-b]pyridine core to generate the final, complex heterocyclic METTL3 inhibitor. google.com This application showcases how the this compound framework can be strategically employed to introduce specific functionalities during the multi-step synthesis of targeted therapies. google.com

Antimicrobial Activity Assessments

The modification of chitosan (B1678972), a naturally occurring polysaccharide, with this compound has been a key strategy in enhancing its inherent antimicrobial properties. This has resulted in derivatives with potent activity against a range of bacteria and fungi.

The introduction of a this compound group onto the chitosan backbone has been shown to significantly enhance its antibacterial efficacy. nih.govresearchgate.net A series of novel chitosan derivatives, synthesized through a regioselective modification process involving the creation of N-phthaloyl-chitosan O-prop-2-ynyl carbamate, demonstrated improved antibacterial activity compared to unmodified chitosan. nih.govresearchgate.netresearchgate.net These derivatives, which feature a triazole functionality introduced via a click reaction, were effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

The antibacterial activity is influenced by the specific substitutions on the triazole ring. For instance, derivatives such as chitosan O-(1-methylbenzene) triazolyl carbamate and chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate were found to be particularly potent. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for these derivatives against various bacterial strains were significantly lower than that of native chitosan, indicating a substantial increase in antibacterial strength. nih.govresearchgate.net

Furthermore, the formulation of these chitosan-prop-2-ynyl carbamate derivatives into nanoparticles has been shown to further amplify their antibacterial effects. nih.govresearchgate.net The smaller particle size of the nanoparticles allows for greater interaction with bacterial cells, leading to enhanced activity. nih.govresearchgate.net

Table 1: Antibacterial Activity of Chitosan-Prop-2-ynyl Carbamate Derivatives

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Native Chitosan | S. aureus, B. cereus, B. subtilis | >1500 |

| Native Chitosan | E. coli, A. schindleri, P. aeruginosa | >1500 |

| Chitosan O-(1-adamantane) triazolyl carbamate | S. aureus | 125 |

| Chitosan O-(1-adamantane) triazolyl carbamate | E. coli | 250 |

| Chitosan O-(benzene) triazolyl carbamate | S. aureus | 62.5 |

| Chitosan O-(benzene) triazolyl carbamate | E. coli | 125 |

| Chitosan O-(1-methylbenzene) triazolyl carbamate | S. aureus | 31.3 |

| Chitosan O-(1-methylbenzene) triazolyl carbamate | E. coli | 62.5 |

| Chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate | S. aureus | 31.3 |

| Chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate | E. coli | 62.5 |

| Chitosan O-((R) (1-methyl)-1-Boc-pyrrolidine) triazolyl carbamate | S. aureus | 125 |

| Chitosan O-((R) (1-methyl)-1-Boc-pyrrolidine) triazolyl carbamate | E. coli | 250 |

Data sourced from a study on regioselective sequential modification of chitosan. nih.govresearchgate.net

Similar to their antibacterial effects, chitosan-prop-2-ynyl carbamate derivatives have demonstrated significant antifungal properties. nih.govresearchgate.net The modification of chitosan with this compound and subsequent derivatization has been shown to produce compounds with potent activity against various fungal strains. nih.govresearchgate.net

The antifungal efficacy of these derivatives is also dependent on the nature of the substituents. Research has shown that derivatives like chitosan O-(1-methylbenzene) triazolyl carbamate and chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate exhibit strong antifungal activity. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) of these compounds against fungi are considerably lower than that of unmodified chitosan, highlighting the importance of the chemical modifications. nih.govresearchgate.net

The conversion of these derivatives into nanoparticles also leads to a marked improvement in their antifungal capabilities, with the nanoparticles showing lower MIC values compared to the non-nanoparticle forms. nih.govresearchgate.net This enhancement is attributed to the increased surface area and improved interaction with fungal cells. nih.govresearchgate.net

Table 2: Antifungal Activity of Chitosan-Prop-2-ynyl Carbamate Derivatives

| Compound/Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Native Chitosan | A. niger, A. fumigatus, C. albicans | >1500 |

| Chitosan O-(1-adamantane) triazolyl carbamate | A. niger | 750 |

| Chitosan O-(benzene) triazolyl carbamate | A. niger | 375 |

| Chitosan O-(1-methylbenzene) triazolyl carbamate | A. niger | 188 |

| Chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate | A. niger | 188 |

| Chitosan O-((R) (1-methyl)-1-Boc-pyrrolidine) triazolyl carbamate | A. niger | 750 |

Data sourced from a study on regioselective sequential modification of chitosan. nih.govresearchgate.net

Modulation of Protein Function and Cell Signaling

The this compound functional group has been incorporated into small molecules designed to interact with and modulate the function of key cellular proteins and signaling pathways implicated in various diseases.

The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its normal function. nih.govmdpi.comfrontiersin.org Small molecules capable of restoring the wild-type function of mutant p53 are of significant interest in cancer therapy. nih.govmdpi.comfrontiersin.org While direct evidence for this compound derivatives in this specific role is emerging, the core concept involves the design of compounds that can bind to and stabilize the mutated p53 protein, thereby reactivating its tumor-suppressive activities. frontiersin.orgnih.gov The propargyl group, a key feature of this compound, is a component in some molecules designed to interact with biological targets, and its inclusion in potential p53 reactivators is an area of active investigation. google.com

The adenosine (B11128) A2A receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes. benthamdirect.comnih.gov Agonists of this receptor have therapeutic potential in a range of conditions. benthamdirect.com this compound moieties have been incorporated into the structure of adenosine A2A receptor agonists. google.com.pg For example, compounds such as methyl (prop-2-ynyl) carbamate have been synthesized as part of the development of novel A2A receptor agonists. google.com.pg The design of these agonists often involves modifying the adenosine scaffold to enhance affinity and selectivity for the A2A receptor. nih.govnih.govebi.ac.uk The structure-activity relationship studies of these compounds help in understanding the key interactions with the receptor and in the rational design of more potent and selective agonists. benthamdirect.comnih.govdrugbank.com

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and development. researchgate.netpnas.org Aberrant Wnt signaling is associated with various diseases, including cancer. researchgate.netnih.gov Small molecules that can modulate this pathway are therefore of significant therapeutic interest. researchgate.netnih.govnih.govacs.org While specific examples of this compound derivatives directly targeting the Wnt pathway are not extensively documented in the provided context, the general strategy of using small molecules to inhibit or activate components of this pathway is well-established. pnas.orgnih.govnih.govacs.org The development of such modulators often involves high-throughput screening and structure-based design to identify compounds that can interfere with key protein-protein interactions or enzymatic activities within the Wnt cascade. researchgate.netacs.org

Preclinical Pharmacological Profiles

The preclinical assessment of this compound derivatives has revealed promising anticancer activities. Researchers have focused on quantifying their potency, understanding their impact on resistant cancer phenotypes, and validating their therapeutic effects in living organisms.

Derivatives featuring the this compound group have demonstrated considerable cytotoxic activity across a range of human cancer cell lines. This has been established through numerous studies evaluating their ability to inhibit cancer cell proliferation, often measured by IC50 values, which indicate the concentration required to inhibit 50% of cell growth.

For instance, a series of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin were synthesized and tested against human cancer cell lines, with some compounds showing greater potency than the established anticancer drug etoposide. nih.gov The most effective of these, 4'-O-Demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamate, not only displayed potent cytotoxicity but also induced cell cycle arrest at the G2/M phase and triggered apoptosis in A-549 lung cancer cells. nih.gov

Similarly, hybrid molecules integrating a 5-fluorouracil (B62378) core with a prop-2-ynyl group have been evaluated for their antiproliferative effects. One such hybrid, compound 57, demonstrated superior efficacy against A-549 lung cancer cells with an IC50 value of 5.68 μM, compared to 16.96 μM for the parent compound 5-FU. japsonline.com Further research into novel hybrid molecules, such as those combining 1,4-benzoxazinone and 1,2,3-triazole structures, has also yielded compounds with significant activity against cell lines like MDA-MB-231 (breast cancer) and IMR32 (neuroblastoma). rsc.org

Another class of compounds, quinazoline (B50416) derivatives, has also been explored. The analogue (S)-2-[4-[N-[(3,4-dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]-2-fluorobenzamido]-4-(1H-1,2,3,4-tetrazol-5-yl)butyric acid (ZD9331) was shown to be a potent cytotoxic agent against murine tumor cell lines. acs.org

Below is a summary of the in vitro efficacy of selected this compound derivatives against various cancer cell lines.

| Compound Class/Name | Cancer Cell Line(s) | Key Findings (IC50 values, etc.) |

| Podophyllotoxin Carbamate Derivatives | HL-60 (leukemia), A-549 (lung), HeLa (cervical), HCT-8 (colon) | Several derivatives were more potent than the standard drug etoposide. nih.gov |

| 4'-O-Demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamate | A-549 (lung) | Induced G2/M cell cycle arrest and apoptosis. nih.gov |

| 5-Fluorouracil-Ubenimex Hybrid (Compound 57) | A-549 (lung) | IC50 = 5.68 μM (compared to 16.96 μM for 5-FU). japsonline.com |

| 1,4-Benzoxazinone- nih.govnih.govtriazole Hybrids | MDA-MB-231 (breast), IMR32 (neuroblastoma) | Showed significant cytotoxic activity. rsc.org |

| ZD9331 (Quinazoline derivative) | Murine tumor cell lines | Demonstrated potent cytotoxicity. acs.org |

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. frontiersin.org Certain this compound derivatives have been specifically investigated for their potential to overcome these resistance mechanisms. nih.govnih.gov

One major cause of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cancer cell. nih.gov A study on lycorine (B1675740) carbamate derivatives revealed their ability to reverse P-gp-mediated MDR in human colon adenocarcinoma cells. Di-carbamate derivatives, particularly those with aromatic substituents, demonstrated significant inhibition of the P-gp efflux pump at non-toxic concentrations. Compounds bearing benzyl (B1604629) or phenethyl groups were especially active, showing stronger inhibition at 2 µM than the known P-gp inhibitor verapamil (B1683045) at a tenfold higher concentration. nih.gov Furthermore, these derivatives acted synergistically with the chemotherapy drug doxorubicin (B1662922). Some derivatives also exhibited collateral sensitivity, meaning they were selectively more toxic to the resistant cancer cells than to the non-resistant parental cells. nih.gov

The challenge of hypoxia-induced chemoresistance has also been addressed. In these low-oxygen environments, cancer cells can become resistant to standard therapies. semanticscholar.org The design of conjugates that can overcome this resistance is an active area of research. semanticscholar.org

In a separate study, a hybrid molecule (compound 57) derived from 5-fluorouracil (5-FU) and ubenimex, which contains a prop-2-ynyl group, was shown to be effective in a 5-FU resistant mouse model, suggesting its potential to overcome acquired resistance to this widely used chemotherapeutic. japsonline.com

The table below highlights findings related to the drug resistance-reversing capabilities of these derivatives.

| Compound Class/Name | Resistance Mechanism Addressed | Key Findings |

| Lycorine Di-carbamate Derivatives | P-glycoprotein (P-gp) mediated MDR | Strong inhibition of P-gp efflux pump; more active than verapamil. nih.gov |

| Lycorine Carbamate Derivatives | Synergy with existing drugs | Synergized with doxorubicin in resistant colon cancer cells. nih.gov |

| 5-Fluorouracil-Ubenimex Hybrid (Compound 57) | Acquired drug resistance | Proved more efficient than 5-FU in a 5-FU resistant mouse model. japsonline.com |

Following promising in vitro results, the therapeutic potential of this compound derivatives has been evaluated in vivo using animal tumor models. These studies are critical for confirming that the cytotoxic effects observed in cell cultures translate to tumor growth inhibition in a complex biological system.

One notable example is RP-6685, an orally bioavailable inhibitor of DNA polymerase theta (Polθ) that contains a N-prop-2-ynyl-acetamide moiety. This compound demonstrated significant in vivo efficacy in a mouse xenograft model using HCT116 colorectal cancer cells that were deficient in the BRCA2 gene. nih.gov This finding is particularly important as Polθ inhibition is considered a synthetic lethal strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

The 5-fluorouracil hybrid, compound 57, also showed efficacy in an in vivo setting. In a mouse model resistant to 5-FU, this hybrid compound proved to be more effective at inhibiting tumor growth than 5-FU itself or a combination of 5-FU and ubenimex. japsonline.com

Furthermore, the quinazoline derivative ZD9331, which showed potent in vitro cytotoxicity, was advanced into clinical development, indicating that it passed the necessary preclinical in vivo efficacy and safety assessments. acs.org Similarly, a compound known as 2c and its derivatives were tested in a xenograft mouse model of ovarian cancer, where they confirmed their effectiveness in a living organism. nih.gov

These in vivo studies provide crucial validation for the continued development of this compound derivatives as potential anticancer therapeutics.

| Compound/Derivative | Tumor Model | Key Efficacy Findings |

| RP-6685 | HCT116 BRCA2−/− mouse tumor xenograft | Showed significant in vivo efficacy. nih.gov |

| 5-Fluorouracil-Ubenimex Hybrid (Compound 57) | 5-FU resistant mouse model | More efficient at tumor inhibition than 5-FU. japsonline.com |

| Compound 2c and derivatives | Xenograft mouse model of ovarian cancer | Effectiveness confirmed in vivo. nih.gov |

| ZD9331 | Preclinical tumor models | Advanced to clinical trials based on in vivo data. acs.org |

Computational and Theoretical Chemistry of Prop 2 Ynyl Carbamate

Molecular Docking and Binding Mode Analysis

Molecular docking simulations are employed to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This analysis helps to elucidate the binding mode and affinity, which are critical for designing potent inhibitors.

In a computational study targeting DNA gyrase, an essential bacterial enzyme, a derivative named prop-2-ynyl ~ {N}-[[3-(ethylcarbamoylamino)-5-pyridin-4-yl-isoquinolin-8-yl]methyl]carbamate was analyzed. researchgate.net The docking results revealed that the compound fits within the druggable pocket of DNA gyrase. The binding is stabilized by a network of interactions. Key among these are hydrophobic interactions, including amide-pi stacked and pi-alkyl interactions, with amino acid residues such as ALA47 and ILE78. researchgate.net This analysis of the binding mode provides a structural basis for the compound's potential antibacterial activity by inhibiting a crucial enzyme in DNA replication. researchgate.net

| Interaction Type | Interacting Residues | Reference |

| Hydrophobic | ALA47, ILE78 | researchgate.net |

| Amide-Pi Stacked | Not specified | researchgate.net |

| Pi-Alkyl | ALA47, ILE78 | researchgate.net |

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict reaction pathways and energetics. DFT calculations have been instrumental in understanding the mechanisms of reactions involving prop-2-ynyl carbamate (B1207046) derivatives.

One such study investigated the gold-catalyzed oxycyclization of allenic carbamates, which are derived from tert-butyl (prop-2-ynyl)carbamates. beilstein-journals.orgd-nb.info The calculations were performed to understand the divergent reaction mechanism that can lead to different products. The computations, carried out at the PCM-M06/def2-SVP//B3LYP/def2-SVP level, explored two competing cyclization pathways for a model allene (B1206475): a 6-endo-dig and a 6-exo-dig transformation. beilstein-journals.orgd-nb.info

The results showed that the 6-endo-dig cyclization is kinetically favored, with a significantly lower activation barrier compared to the 6-exo-dig process (ΔΔG≠298 = +7.4 kcal/mol). beilstein-journals.orgd-nb.info The 6-endo-dig pathway proceeds through a slightly exergonic process (ΔGR,298 = −0.4 kcal/mol), while the 6-exo-dig pathway is slightly endergonic (ΔGR,298 = +0.9 kcal/mol). beilstein-journals.orgd-nb.info These theoretical findings provide a clear rationale for the observed selectivity in the synthesis of 1,3-oxazin-2-ones under specific catalytic conditions. beilstein-journals.org

| Reaction Pathway | Relative Free Energy of Reaction (ΔGR,298) | Activation Barrier Difference (ΔΔG≠298 vs. endo) | Outcome | Reference |

| 6-endo-dig | -0.4 kcal/mol | 0 kcal/mol | Kinetically Favored | beilstein-journals.orgd-nb.info |

| 6-exo-dig | +0.9 kcal/mol | +7.4 kcal/mol | Kinetically Disfavored | beilstein-journals.orgd-nb.info |

In silico Prediction of Pharmacokinetic Parameters

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are essential in modern drug discovery. greenstonebio.comuniroma1.it These computational tools allow for the early assessment of a compound's pharmacokinetic profile, helping to filter out candidates with undesirable properties before costly experimental synthesis and testing. acs.org

For compounds containing the prop-2-ynyl carbamate scaffold, various ADMET parameters can be predicted using established software and web servers like admetSAR and SwissADME. ecust.edu.cnresearchgate.net These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or physicochemical properties with its pharmacokinetic behavior. nih.gov Key predicted parameters include human intestinal absorption (HIA), permeability through Caco-2 cell monolayers (a model for the gut wall), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. uniroma1.itecust.edu.cn While specific prediction data for the parent this compound is not detailed in the reviewed literature, the general approach allows for the evaluation of its derivatives in drug development pipelines.

| Parameter | Description | Importance in Pharmacokinetics | Reference |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. | A key determinant of oral bioavailability. uniroma1.it | ecust.edu.cnnih.gov |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption and efflux. | High permeability often correlates with good absorption. researchgate.net | ecust.edu.cnnih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Crucial for CNS-targeting drugs and for avoiding CNS side effects for peripherally acting drugs. | ecust.edu.cn |

| CYP450 Inhibition/Substrate | Predicts if a compound is a substrate or inhibitor of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Determines metabolic stability and potential for drug-drug interactions. ecust.edu.cnnih.gov | ecust.edu.cnnih.gov |

| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to proteins in blood plasma. | Affects the free concentration of the drug available to exert its pharmacological effect. | ecust.edu.cn |

Applications and Future Directions

Development of Novel Therapeutic Agents

The prop-2-ynyl carbamate (B1207046) motif is a key component in a variety of investigational therapeutic agents, targeting a wide spectrum of diseases. Its ability to interact with various biological targets has made it a privileged structure in drug discovery.

Pain and Drug Addiction Treatment

Derivatives of prop-2-ynyl carbamate are being explored as potential treatments for pain and drug addiction. The inhibition of fatty acid amide hydrolase (FAAH) is a key strategy in this area, as it can increase the levels of endogenous cannabinoids, which have analgesic and anti-addictive properties. scispace.comugm.ac.id

Researchers have synthesized and evaluated various O-(1,2,3-triazol-4-yl)methyl carbamate derivatives, created through "click chemistry" by reacting azides with prop-2-ynyl carbamates. ugm.ac.id These compounds have shown potent FAAH inhibitory activity. ugm.ac.id For instance, a series of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones were designed and synthesized, with several compounds exhibiting significant FAAH inhibition with IC50 values in the nanomolar range. scispace.com The most potent of these are being considered as lead structures for the development of new pain and inflammation therapies. scispace.com

Table 1: FAAH Inhibitory Activity of Selected Carbamate Derivatives

| Compound | FAAH IC50 (nM) | Reference |

| Derivative 14 | 28 | scispace.com |

| Derivative 18 | 32 | scispace.com |

| O-(1,2,3-triazol-4-yl)methyl carbamate series | Varied potent activity | ugm.ac.id |

Neurodegenerative Disease Therapies, e.g., Parkinson's Disease

The prop-2-ynyl group is a well-known pharmacophore in the design of monoamine oxidase (MAO) inhibitors, which are used in the treatment of Parkinson's disease. rsc.orgacs.org By combining this with a carbamate moiety, researchers have developed multi-target-directed ligands aimed at addressing the complex pathology of neurodegenerative disorders like Parkinson's and Alzheimer's disease. cuni.czugm.ac.id

Ladostigil, for example, is a compound that incorporates a propargylamine (B41283) group within a carbamate structure. cuni.czugm.ac.id It acts as both a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase and an irreversible inhibitor of MAO-B. cuni.cz This dual action is intended to provide symptomatic relief and potentially neuroprotective effects. cuni.cz Similarly, other novel arylalkenylpropargylamine derivatives are being investigated for their neuroprotective actions in conditions like Parkinson's, Alzheimer's, and Huntington's disease. rsc.org

Research has also focused on carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines, designed to combine the inhibitory activities of both acetylcholinesterase (AChE) and MAO. Current time information in Bangalore, IN. The carbamate moiety was found to be crucial for AChE inhibition. Current time information in Bangalore, IN.

Table 2: Investigational this compound Derivatives for Neurodegenerative Diseases

| Compound/Derivative Class | Target(s) | Investigated for | Reference(s) |

| Ladostigil | AChE, BuChE, MAO-B | Alzheimer's, Parkinson's | cuni.czugm.ac.id |

| Arylalkenylpropargylamines | MAO | Parkinson's, Alzheimer's, Huntington's | rsc.org |

| N-propargylaminoindan carbamates | AChE, MAO | Alzheimer's | Current time information in Bangalore, IN. |

| N-propargylphenethylamine carbamates | AChE, MAO | Alzheimer's | Current time information in Bangalore, IN. |

Cancer Therapeutics, including Drug-Resistant Gliomas and Multiple Myeloma

The this compound structure has been incorporated into novel compounds with potential anticancer activity. Research has shown that certain carbamate derivatives can induce apoptosis and disrupt the cell cycle in cancer cells. rsc.org

In the context of drug-resistant gliomas, a significant challenge in brain cancer treatment, derivatives of this compound have been synthesized as part of novel MAO inhibitors. mdpi.com These compounds have demonstrated the ability to reduce tumor progression and increase survival in models of temozolomide (B1682018) (TMZ)-resistant gliomas. mdpi.com The inhibition of MAO-A has been identified as a key mechanism in overcoming this resistance. mdpi.com

For multiple myeloma, while direct applications of this compound are less documented, the broader class of carbamate-containing compounds is relevant. acs.orgnih.gov For instance, carfilzomib, a proteasome inhibitor used in multiple myeloma treatment, contains a morpholino-ethyl-carbamate group, highlighting the utility of the carbamate structure in this therapeutic area. rsc.org The development of novel compounds often involves the use of carbamate linkers to attach cytotoxic agents to targeting moieties. unipd.it